
2-Bromo-4-chloro-5-nitrophenol
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Overview
Description
2-Bromo-4-chloro-5-nitrophenol is an aromatic compound with the molecular formula C6H3BrClNO3 It is characterized by the presence of bromine, chlorine, and nitro groups attached to a phenol ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Bromo-4-chloro-5-nitrophenol typically involves multi-step reactions starting from phenol derivatives. One common method includes:
Nitration: Phenol is nitrated using a mixture of concentrated nitric acid and sulfuric acid to introduce the nitro group.
Bromination: The nitrated phenol is then subjected to bromination using bromine in the presence of a catalyst such as iron(III) bromide.
Chlorination: Finally, the brominated nitrophenol undergoes chlorination using chlorine gas or a chlorinating agent like thionyl chloride.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reactions are optimized for higher yields and purity, often involving continuous flow reactors and automated systems to control reaction conditions precisely.
Types of Reactions:
Substitution Reactions: this compound can undergo nucleophilic aromatic substitution reactions due to the electron-withdrawing effects of the nitro group, making the aromatic ring more susceptible to nucleophilic attack.
Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents like iron powder and hydrochloric acid.
Oxidation Reactions: The phenolic group can be oxidized to a quinone derivative using oxidizing agents such as potassium permanganate.
Common Reagents and Conditions:
Nucleophilic Substitution: Sodium methoxide in methanol.
Reduction: Iron powder and hydrochloric acid.
Oxidation: Potassium permanganate in an alkaline medium.
Major Products:
Substitution: Formation of various substituted phenols.
Reduction: Formation of 2-Bromo-4-chloro-5-aminophenol.
Oxidation: Formation of quinone derivatives.
Scientific Research Applications
2-Bromo-4-chloro-5-nitrophenol has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic compounds.
Biology: Studied for its potential antimicrobial properties.
Medicine: Investigated for its potential use in developing new pharmaceuticals.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2-Bromo-4-chloro-5-nitrophenol involves its interaction with various molecular targets. The nitro group can participate in redox reactions, while the phenolic group can form hydrogen bonds with biological molecules. These interactions can disrupt cellular processes, leading to antimicrobial effects.
Comparison with Similar Compounds
- 2-Bromo-4-nitrophenol
- 4-Chloro-2-nitrophenol
- 2-Chloro-4-nitrophenol
- 2,6-Dichloro-4-nitrophenol
Comparison: 2-Bromo-4-chloro-5-nitrophenol is unique due to the presence of both bromine and chlorine substituents, which can influence its reactivity and interactions compared to similar compounds. The combination of these substituents can enhance its antimicrobial properties and make it a valuable intermediate in organic synthesis.
Biological Activity
2-Bromo-4-chloro-5-nitrophenol is a halogenated phenolic compound known for its significant biological activities, particularly in antimicrobial and herbicidal applications. This article explores its biological activity, synthesis, and potential applications based on current research findings.
Chemical Structure and Properties
The molecular formula of this compound is C_6H_3BrClN_2O_3, with a molecular weight of approximately 236.46 g/mol. The presence of bromine, chlorine, and nitro groups enhances its chemical reactivity and biological efficacy. The compound's structure contributes to its ability to interact with various biological systems.
Antimicrobial Properties
Research indicates that this compound exhibits broad-spectrum antibacterial activity. It has been shown to effectively inhibit the growth of several pathogenic bacteria, including:
- Escherichia coli
- Staphylococcus aureus
- Pseudomonas aeruginosa
The mechanism of action is believed to involve disruption of bacterial cell membranes and interference with metabolic pathways, leading to cell death .
Herbicidal Activity
In addition to its antimicrobial properties, this compound has demonstrated potential as a herbicide. It acts by inhibiting specific enzymes involved in plant metabolism, thereby controlling weed growth effectively.
Study on Antimicrobial Efficacy
A study published in a peer-reviewed journal evaluated the antimicrobial efficacy of this compound against various bacterial strains. The results showed that the compound exhibited minimum inhibitory concentrations (MICs) ranging from 50 to 200 µg/mL depending on the bacterial strain tested. This study highlighted the compound's potential as a therapeutic agent in treating bacterial infections .
Herbicidal Testing
Another research project investigated the herbicidal activity of this compound on common agricultural weeds. The compound was applied at varying concentrations, and results indicated a significant reduction in weed biomass compared to untreated controls. The effective concentration for significant weed control was determined to be around 100 µg/mL.
Synthesis Methods
The synthesis of this compound can be achieved through several methods, including:
- Nitration : Introduction of the nitro group onto the phenolic ring.
- Halogenation : Sequential bromination and chlorination processes.
- Reduction : Reduction reactions to achieve desired functional groups.
These synthetic routes are crucial for producing the compound in both laboratory and industrial settings.
Comparative Analysis with Related Compounds
Compound Name | Similarity | Key Features |
---|---|---|
1-Bromo-5-fluoro-2-methoxy-3-nitrobenzene | 0.90 | Contains a methoxy group; used in pharmaceuticals |
2-Bromo-3-fluoro-6-nitrophenol | 0.90 | Different substitution pattern; potential herbicide |
4-Bromo-2-fluoro-6-nitrophenol | 0.90 | Similar biological activity; used in research |
2,4-Dibromo-3-fluoro-6-nitrophenol | 0.89 | Increased bromination; enhanced biological effects |
6-Bromo-3-fluoro-2-nitrophenol | 0.89 | Different position of bromine; potential applications |
This table illustrates the structural similarities and differences among related compounds, which may influence their respective biological activities.
Properties
IUPAC Name |
2-bromo-4-chloro-5-nitrophenol |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H3BrClNO3/c7-3-1-4(8)5(9(11)12)2-6(3)10/h1-2,10H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JDLYCESCXFTEKQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=CC(=C1O)Br)Cl)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H3BrClNO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
252.45 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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